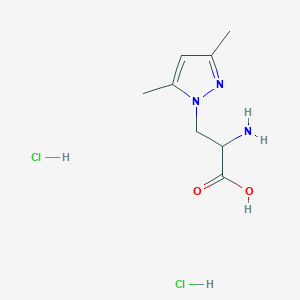

2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

CAS No.: 1461705-75-8

Cat. No.: VC2584708

Molecular Formula: C8H15Cl2N3O2

Molecular Weight: 256.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461705-75-8 |

|---|---|

| Molecular Formula | C8H15Cl2N3O2 |

| Molecular Weight | 256.13 g/mol |

| IUPAC Name | 2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N3O2.2ClH/c1-5-3-6(2)11(10-5)4-7(9)8(12)13;;/h3,7H,4,9H2,1-2H3,(H,12,13);2*1H |

| Standard InChI Key | SQRNUZZYLCGPMV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl |

| Canonical SMILES | CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Basic Identification Parameters

2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a chemical compound characterized by its unique molecular structure combining an amino acid backbone with a substituted pyrazole heterocycle. The compound's key identification parameters are summarized in Table 1, providing essential information for proper identification and characterization.

Table 1: Identification Parameters of 2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1461705-75-8 |

| Molecular Formula | C₈H₁₅Cl₂N₃O₂ |

| Molecular Weight | 256.13 g/mol |

| IUPAC Name | 2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoic acid;dihydrochloride |

| InChI | InChI=1S/C8H13N3O2.2ClH/c1-5-3-6(2)11(10-5)4-7(9)8(12)13;;/h3,7H,4,9H2,1-2H3,(H,12,13);2*1H |

| InChIKey | SQRNUZZYLCGPMV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC(C(=O)O)N)C.Cl.Cl |

The molecular structure consists of an amino acid moiety (2-aminopropanoic acid) with a 3,5-dimethyl-1H-pyrazol-1-yl substituent at the 3-position. The dihydrochloride salt form indicates the presence of two hydrochloride counterions, which likely associate with the primary amine group and another basic nitrogen within the molecule .

Structural Features and Chemical Characteristics

The compound's structure consists of several key components:

-

A central alpha-amino acid backbone (2-aminopropanoic acid)

-

A 3,5-dimethyl-1H-pyrazole substituent at the 3-position

-

Two hydrochloride counterions

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and in this compound, it carries methyl substituents at positions 3 and 5. The methyl groups influence the electronic properties of the pyrazole ring, affecting its reactivity and potential biological interactions. The amino acid portion contains both a basic amine group and an acidic carboxylic acid group, making this compound amphoteric in nature.

The dihydrochloride salt form enhances the compound's water solubility compared to the free base form, which is an important consideration for biological applications where aqueous solubility is often required .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride are essential for its characterization and appropriate handling in laboratory and research settings. While some properties have been experimentally determined, others may be inferred from its chemical structure and related compounds.

The compound is typically obtained as a crystalline solid with high purity standards. Commercial preparations often specify a minimum purity of 95%, which is suitable for most research applications . Like many amino acid derivatives and their salts, it is likely hygroscopic and should be stored properly to maintain its integrity.

Chemical Reactivity

The chemical reactivity of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride is influenced by its functional groups:

-

The alpha-amino group can participate in nucleophilic substitution reactions

-

The carboxylic acid group can undergo esterification or amidation reactions

-

The pyrazole ring can engage in various reactions typical of aromatic heterocycles

The presence of methyl substituents on the pyrazole ring modifies its electronic distribution and reactivity compared to unsubstituted pyrazole derivatives. The dihydrochloride salt form affects the compound's acid-base properties and reactivity in aqueous solutions.

Synthesis and Preparation Methods

Purification Techniques

Purification of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically employs standard techniques for amino acid derivatives, including:

-

Recrystallization from appropriate solvent systems

-

Column chromatography with suitable stationary and mobile phases

-

Salt formation and subsequent recrystallization

These purification methods aim to achieve the high purity levels (≥95%) required for research applications .

Biological Properties and Applications

Research Applications

The compound has several potential applications in research settings:

-

As a building block for peptide synthesis, incorporating non-proteinogenic amino acids into peptides with novel properties

-

As a probe for studying enzymatic systems that process amino acids

-

For structure-activity relationship studies in medicinal chemistry

-

As an intermediate in the synthesis of more complex molecules with potential pharmacological activity

The compound's unique combination of an amino acid moiety with a dimethylated pyrazole ring makes it valuable for researchers investigating novel biochemical pathways or developing new therapeutic agents.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride exist, differing in the position of the pyrazole attachment or the substituents on the pyrazole ring. Table 2 compares this compound with some related structures.

Table 2: Comparison of 2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2-Amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride | 1461705-75-8 | C₈H₁₅Cl₂N₃O₂ | 256.13 | Reference compound |

| 2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | 28024-60-4 | C₆H₉N₃O₂ | 155.15 | Lacks methyl substituents on pyrazole ring |

| 2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride | 1796882-51-3 | C₈H₁₄ClN₃O₂ | 219.67 | Different position of methyl groups and single HCl |

| 2-Amino-3-(1H-pyrazol-3-yl)propanoic acid dihydrochloride | 1955519-48-8 | C₆H₁₀Cl₂N₃O₂ | 228.07 | Pyrazole connected at 3-position, no methyl groups |

These structural differences influence the compounds' physical properties, chemical reactivity, and potential biological activities .

Functional Comparison

The functional properties of these compounds vary based on their structural differences:

-

The presence of methyl groups on the pyrazole ring in 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride increases lipophilicity compared to unmethylated analogs

-

The position of attachment to the pyrazole ring (1-position vs. 3-position or 4-position) affects the spatial orientation of the molecule

-

The number of hydrochloride counterions influences solubility, acidity, and crystalline properties

These structural and functional differences provide researchers with a range of related compounds that can be used to explore structure-activity relationships in various biological systems .

Current Research and Future Perspectives

Recent Research Findings

Current research on 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride and related compounds has focused on several areas:

-

Development of novel amino acid derivatives for peptide modification

-

Exploration of non-proteinogenic amino acids for drug discovery

-

Investigation of pyrazole-containing compounds for their potential biological activities

Research involving similar pyrazole derivatives has shown promise in areas such as antimicrobial activity, enzyme inhibition, and receptor modulation, suggesting potential applications for this specific compound.

Future Research Directions

Future research directions for 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid dihydrochloride may include:

-

Detailed investigation of its biological activities and mechanisms of action

-

Incorporation into peptides to study the effects on structure and function

-

Development of more efficient synthetic routes

-

Exploration of potential therapeutic applications based on observed biological activities

The unique structure of this compound, combining an amino acid with a dimethylated pyrazole heterocycle, positions it as an interesting candidate for continued research in medicinal chemistry and chemical biology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume